(10S,11R,12R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10S,11R,12R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone is an ellagitannin, a type of hydrolyzable tannin, found in various plants such as Punica granatum (pomegranate) and Terminalia catappa. It is known for its potent antioxidant, anti-inflammatory, and antiviral properties . The compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections .
Mécanisme D'action
Target of Action
Punicalin, a major active component of pomegranate extracts, primarily targets osteoclasts . Osteoclasts are key targets in the pathological process of diseases closely associated with osteolytic lesions, such as breast cancer bone metastasis and osteoporosis .
Mode of Action
Punicalin interacts with its targets, particularly osteoclasts, by inhibiting the NF-κB signaling pathway . This inhibition results in a decrease in osteoclast formation, F-actin ring formation, bone resorption, and osteoclast-related gene expression .
Biochemical Pathways
Punicalin affects several biochemical pathways. It has been found to regulate the NF-κB, MAPK, IL-6/JAK/STAT3, and PI3K/Akt/mTOR signaling pathways . These pathways play crucial roles in inflammation, cell proliferation, and survival. By modulating these pathways, punicalin can exert its therapeutic effects on inflammation-associated chronic diseases .
Pharmacokinetics
It is known that punicalin, as a hydrolyzable tannin, can spontaneously hydrolyze into ellagic acid in vivo
Result of Action
The molecular and cellular effects of punicalin’s action include the inhibition of osteoclast formation, F-actin ring formation, and bone resorption . It also suppresses osteoclast-related gene expression . In addition, punicalin has been found to reduce neuroinflammation and improve learning and memory deficits in an in-vivo D-galactose-induced brain aging model .
Action Environment
Environmental factors can influence the action, efficacy, and stability of punicalin. For instance, the processing factors of pomegranate peel, where punicalagin is found, can significantly alter the level of peel compounds . These factors include different peel drying strategies and extraction protocols
Analyse Biochimique
Biochemical Properties
Punicalin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is a highly active carbonic anhydrase inhibitor . Additionally, punicalin has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses . These interactions highlight punicalin’s potential in modulating biochemical pathways related to inflammation and oxidative stress.
Cellular Effects
Punicalin exerts various effects on different cell types and cellular processes. It has been observed to reduce the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lung tissues, while increasing the levels of IL-10 . Punicalin also inhibits neutrophil recruitment and the formation of neutrophil extracellular traps (NETs), which are involved in the body’s immune response . These effects suggest that punicalin can modulate cell signaling pathways, gene expression, and cellular metabolism to reduce inflammation and oxidative stress.
Molecular Mechanism
The molecular mechanism of punicalin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Punicalin inhibits the NF-κB and MAPK signaling pathways, which are key regulators of inflammation . By inhibiting these pathways, punicalin reduces the production of pro-inflammatory cytokines and prevents the activation of inflammatory responses. Additionally, punicalin’s antioxidant properties help in scavenging free radicals and reducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of punicalin have been observed to change over time. Punicalin has shown stability in various experimental conditions, maintaining its anti-inflammatory and antioxidant properties . Long-term studies have demonstrated that punicalin can reduce lung injury and improve survival rates in animal models of acute lung injury . These findings indicate that punicalin’s beneficial effects are sustained over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of punicalin vary with different dosages in animal models. In studies involving acute lung injury, punicalin administered at a dose of 10 mg/kg significantly reduced mortality, lung injury score, and levels of inflammatory cytokines Higher doses may lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use
Metabolic Pathways
Punicalin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate inflammation and oxidative stress. It inhibits the NF-κB and MAPK signaling pathways, which play a crucial role in the inflammatory response . By modulating these pathways, punicalin can influence metabolic flux and metabolite levels, contributing to its anti-inflammatory and antioxidant effects.
Transport and Distribution
Punicalin is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been observed to accumulate in lung tissues, where it exerts its anti-inflammatory and antioxidant effects . The distribution of punicalin within the body is crucial for its therapeutic efficacy, as it needs to reach target tissues to exert its beneficial effects.
Subcellular Localization
The subcellular localization of punicalin is essential for its activity and function. Punicalin has been found to localize in the cytoplasm, where it interacts with signaling molecules and enzymes involved in inflammation and oxidative stress . This localization allows punicalin to effectively modulate cellular processes and exert its therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(10S,11R,12R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone can be synthesized through the hydrolysis of punicalagin, another ellagitannin found in pomegranate. The hydrolysis process involves the use of acidic or enzymatic conditions to break down punicalagin into punicalin and other by-products .
Industrial Production Methods
Industrial production of punicalin typically involves the extraction from natural sources such as pomegranate peels and Terminalia catappa leaves. The extraction process includes steps like solvent extraction, purification using chromatographic techniques, and crystallization to obtain pure punicalin .
Analyse Des Réactions Chimiques
Types of Reactions
(10S,11R,12R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ellagic acid, a compound with significant antioxidant properties.
Hydrolysis: Under acidic or enzymatic conditions, punicalin can be hydrolyzed to produce smaller phenolic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., tannase enzyme) are used for hydrolysis.
Major Products Formed
Ellagic Acid: Formed through the oxidation of punicalin.
Gallic Acid: Another product formed through the hydrolysis of punicalin.
Applications De Recherche Scientifique
(10S,11R,12R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Punicalagin: Another ellagitannin found in pomegranate, known for its antioxidant and anti-inflammatory properties.
Ellagic Acid: A product of punicalin oxidation, with potent antioxidant and anticancer properties.
Gallic Acid: A phenolic compound formed through the hydrolysis of punicalin, known for its antioxidant and antimicrobial activities.
Uniqueness of (10S,11R,12R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone
This compound is unique due to its dual role as both an antioxidant and an anti-inflammatory agent. Its ability to modulate multiple cellular pathways makes it a promising candidate for therapeutic applications in various diseases .
Propriétés
Numéro CAS |
65995-64-4 |
---|---|
Formule moléculaire |
C34H22O22 |
Poids moléculaire |
782.5 g/mol |
Nom IUPAC |
(10S,11R,12R,13R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone |
InChI |
InChI=1S/C34H22O22/c35-6-1-4-9(19(39)17(6)37)11-15-13-14-16(33(50)56-28(13)23(43)21(11)41)12(22(42)24(44)29(14)55-32(15)49)10-5(2-7(36)18(38)20(10)40)31(48)54-27-8(3-52-30(4)47)53-34(51)26(46)25(27)45/h1-2,8,25-27,34-46,51H,3H2/t8-,25-,26-,27-,34-/m1/s1 |
Clé InChI |
IQHIEHIKNWLKFB-ITTSEVFZSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C(C(=C(C8=C(C(=C(C=C8C(=O)O1)O)O)O)C(=C67)C(=O)O5)O)O)O)O)O)O)O |
SMILES canonique |
C1C2C(C(C(C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C(C(=C(C8=C(C(=C(C=C8C(=O)O1)O)O)O)C(=C67)C(=O)O5)O)O)O)O)O)O)O |
Synonymes |
punicalin |
Origine du produit |
United States |
Q1: How does Punicalin exert its anti-inflammatory effects?
A1: Research suggests Punicalin alleviates inflammation through several pathways. It can suppress the activation of the NF-κB signaling pathway in osteoclasts, hindering breast cancer-associated osteolysis []. Additionally, Punicalin can modulate the FOXO3 signaling axis, offering protection against TNF-α and IL-1β-induced chondrocyte dysfunction []. It also demonstrates anti-pyroptotic effects by suppressing the ROS/NLRP3 pathway, reducing the release of proinflammatory cytokines like IL-1b and IL-18 [].
Q2: Can Punicalin influence adipocyte differentiation?
A2: Yes, studies show that Punicalin, along with Punicalagin, can inhibit adipocyte differentiation. This effect is linked to a decrease in cell size, intracellular triglyceride accumulation, and a downregulation of transcription factors like PPARγ, C/EBPα, and SREBP-1c [].
Q3: Does Punicalin impact neuroprotection in ischemic conditions?
A3: Research indicates that Punicalin might offer neuroprotection against oxygen-glucose deprivation/reoxygenation (OGD/R) injury. It potentially achieves this by mitigating TGF-β-mediated oxidative stress and cell cycle arrest in neuronal cells [].
Q4: What is the molecular formula and weight of Punicalin?
A4: Punicalin has the molecular formula C20H22O14 and a molecular weight of 482.38 g/mol [, ].
Q5: What is the chemical structure of Punicalin?
A5: Punicalin consists of a glucose molecule esterified at position 4 and 6 with hexahydroxydiphenic acid, forming a six-membered ring, and further esterified at position 2 with gallic acid [, ].
Q6: Does Punicalin exhibit anomeric forms in solution?
A6: Yes, spectroscopic studies confirm that Punicalin exists as a mixture of α and β anomers in solution [].
Q7: How stable is Punicalin under different storage conditions?
A7: Further research is needed to fully elucidate the stability profile of Punicalin under various storage conditions (temperature, humidity, light exposure).
Q8: Are there any known enzymatic reactions catalyzed by Punicalin?
A8: Current research primarily focuses on Punicalin's biological activities rather than its potential catalytic properties. Further investigation is needed to determine if it possesses any catalytic activity.
Q9: Have molecular docking studies been conducted with Punicalin?
A9: Yes, Punicalin has been investigated through molecular docking studies. For instance, one study showed its potential to inhibit the RagB gene of Porphyromonas species, suggesting a possible application in treating primary endodontic pathogenesis []. Additionally, docking studies have demonstrated Punicalin's interaction with the active site of dengue virus NS2B-NS3 protease, signifying its potential as an antiviral agent [].
Q10: How do structural variations within the Punicalagin family, including Punicalin, affect their biological activities?
A10: Research suggests that the number and position of galloyl groups within ellagitannins like Punicalin and Punicalagin significantly impact their bioactivities. For example, Punicalagin, with its additional galloyl groups compared to Punicalin, often exhibits higher potency in certain assays [, ]. Further studies are needed to fully decipher the structure-activity relationships within this class of compounds.
Q11: What strategies can be employed to enhance Punicalin's stability or bioavailability for potential therapeutic applications?
A11: While some studies mention the use of Punicalin in nano-prototypes for improved delivery [], further research is needed to develop effective formulation strategies that address its stability and bioavailability challenges.
Q12: What safety measures should be considered when handling Punicalin in a laboratory or industrial setting?
A12: Specific SHE regulations regarding Punicalin may vary depending on the geographical location and specific application. Adhering to general laboratory safety protocols and consulting relevant safety data sheets is crucial.
Q13: What is the absorption and metabolism profile of Punicalin following oral administration?
A13: Although one study suggests that Punicalagin, a related ellagitannin, is bioavailable and metabolized to ellagic acid in rats [], more research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) of Punicalin.
Q14: What in vitro models have been used to study the anti-inflammatory activity of Punicalin?
A14: Researchers have utilized various in vitro models to investigate the anti-inflammatory effects of Punicalin. One study employed carrageenan-induced paw edema in rats, demonstrating significant edema reduction with Punicalin treatment []. Another study utilized LPS-stimulated microglial BV2 cells, revealing Punicalin's ability to inhibit inflammatory cytokine production and protect neuronal cells from damage [].
Q15: Is there evidence for the efficacy of Punicalin against breast cancer-associated osteolysis?
A15: Yes, in vitro and in vivo studies using a breast cancer bone metastasis model have demonstrated that Punicalin can effectively suppress breast cancer-induced osteolysis by inhibiting osteoclast activity and breast cancer cell proliferation [].
Q16: What is the evidence for Punicalin's effect on Giardia lamblia?
A16: In vitro studies have shown that a polyphenolic extract from pomegranate peel, containing Punicalin, exhibited inhibitory effects on the growth and adhesion capacity of Giardia lamblia trophozoites []. This extract, particularly at a concentration of 200 µg/mL, demonstrated a growth inhibition of 74.36%, trophozoite adherence inhibition of 46.8%, and an IC50 of 179 µg/mL at 48 hours.
Q17: Are there any known mechanisms of resistance to Punicalin in various biological systems?
A17: Further research is necessary to determine if any specific resistance mechanisms to Punicalin exist in bacteria, fungi, or other systems.
Q18: Have any specific drug delivery systems been developed for Punicalin?
A19: While nano-prototypes of Punicalin have been synthesized and tested for enhanced delivery and anti-cancer activity [], more research is needed to explore targeted drug delivery systems specifically for Punicalin.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.